molecular formula C23H21NO3 B5123399 N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5123399
M. Wt: 359.4 g/mol
InChI Key: JZTCEELBWRBMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as DBL, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. DBL is a member of the benzodioxine family of compounds, which are known for their unique chemical properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells and the suppression of viral replication.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the suppression of viral replication. These effects are believed to be due to the inhibition of certain enzymes and proteins that are involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its unique chemical structure, which allows for the study of its potential therapeutic properties. However, one limitation of using N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its potential toxicity, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the development of more potent and selective derivatives for use as therapeutic agents. Additionally, further research is needed to determine the safety and efficacy of N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in vivo, and to identify potential drug-drug interactions and side effects.

Synthesis Methods

N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of several precursor compounds. The synthesis of N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically begins with the reaction of benzyl chloride with sodium hydride to form benzylsodium, which is then reacted with 1,2-dimethoxybenzene to form 1,2-bis(benzyl)oxybenzene. This compound is then reacted with hydroxylamine hydrochloride to form N,N-dibenzylhydroxylamine, which is then oxidized to form N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

Scientific Research Applications

N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been the subject of scientific research due to its potential applications in medicine and biochemistry. One area of research has focused on the potential use of N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a therapeutic agent for the treatment of certain diseases, such as cancer and viral infections. N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to possess antiviral and anticancer properties, making it a promising candidate for further development as a therapeutic agent.

properties

IUPAC Name

N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-23(22-17-26-20-13-7-8-14-21(20)27-22)24(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14,22H,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTCEELBWRBMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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